molecular formula C11H16N2O2 B2451883 N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide CAS No. 1436090-14-0

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide

Cat. No.: B2451883
CAS No.: 1436090-14-0
M. Wt: 208.261
InChI Key: FBCCODTULWYCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide is a synthetic compound featuring a dihydropyran ring linked to a carboxamide moiety with a cyanomethyl substituent. This structure is of significant interest in medicinal chemistry and chemical biology research. The dihydropyran scaffold is recognized as a privileged structure in drug discovery and is found in compounds investigated for targeting various biological pathways . For instance, dihydropyran-containing structures have been explored as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) for oncology research , and substituted dihydropyranopyrimidines have been reported as inhibitors of KRAS G12C, a prominent oncogenic driver . The specific arrangement of functional groups on this molecule, including the carboxamide and nitrile, makes it a valuable intermediate for constructing more complex heterocyclic systems or for probing protein-ligand interactions. Researchers may utilize this compound as a key building block in the synthesis of focused libraries or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-(cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCODTULWYCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-6-carboxylic acid with cyanomethylating agents under basic conditions. The reaction typically proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with an appropriate amine, such as isopropylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide is a compound belonging to the class of 3,4-dihydro-2H-pyrans, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various derivatives of 3,4-dihydro-2H-pyrans. In particular, compounds with similar structural motifs have shown significant activity against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds exhibiting MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis have been reported .

Table 1: Antimicrobial Activity of Dihydropyran Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
Ciprofloxacin0.51.0Bactericidal
Ketoconazole--Antifungal

The compound this compound is hypothesized to exhibit similar or enhanced antimicrobial properties due to its structural features.

2. Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. For derivatives related to N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran, IC50 values greater than 60 μM indicate low toxicity in mammalian cells . This suggests that while these compounds can effectively target microbial cells, they may have a favorable safety margin for human use.

Table 2: Cytotoxicity Profile

CompoundIC50 (μM)Hemolytic Activity (%)
7b>603.23 - 15.22
Triton X-100-100

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

This indicates that the compound may disrupt critical cellular processes in pathogens, leading to their death or growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of compounds in the same class as this compound:

  • Study on Antibacterial Activity : A study evaluated a series of dihydropyran derivatives against resistant bacterial strains and found that modifications in the side chains significantly enhanced their antibacterial properties.
  • Evaluation of Biofilm Inhibition : Research demonstrated that certain derivatives could reduce biofilm formation by over 50% compared to standard treatments like Ciprofloxacin .

Q & A

Q. What experimental approaches address stability issues under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; analyze via UPLC-PDA .
  • Cryopreservation : Store at -80°C in argon-purged vials to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.